Cas no 10386-57-9 (Ethyl 3-iodopyridine-4-carboxylate)

Ethyl 3-iodopyridine-4-carboxylate is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its iodine substituent at the 3-position and ester functional group at the 4-position make it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of complex pyridine derivatives. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity profile allows for selective modifications, making it useful in the development of bioactive molecules, agrochemicals, and materials science applications. The ethyl ester group also provides flexibility for further functionalization via hydrolysis or transesterification.
Ethyl 3-iodopyridine-4-carboxylate structure
10386-57-9 structure
Product Name:Ethyl 3-iodopyridine-4-carboxylate
CAS No:10386-57-9
MF:C8H8INO2
MW:277.059094429016
CID:1139654
PubChem ID:57336573
Update Time:2025-05-25

Ethyl 3-iodopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-iodopyridine-4-carboxylate
    • DTXSID50720862
    • 10386-57-9
    • Ethyl 3-iodoisonicotinate
    • Ethyl3-iodoisonicotinate
    • Inchi: 1S/C8H8INO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
    • InChI Key: DAQUGSAONXMJKB-UHFFFAOYSA-N
    • SMILES: IC1C=NC=CC=1C(=O)OCC

Computed Properties

  • Exact Mass: 276.95998g/mol
  • Monoisotopic Mass: 276.95998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 39.2Ų

Ethyl 3-iodopyridine-4-carboxylate Pricemore >>

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Additional information on Ethyl 3-iodopyridine-4-carboxylate

Ethyl 3-iodopyridine-4-carboxylate (CAS No. 10386-57-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-iodopyridine-4-carboxylate (CAS No. 10386-57-9) is a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural properties, has garnered considerable attention in recent years due to its utility in constructing complex molecular architectures essential for drug discovery and development.

The< strong>Ethyl 3-iodopyridine-4-carboxylate molecule features a pyridine core substituted with an iodine atom at the 3-position and a carboxylate ester group at the 4-position. This distinctive arrangement makes it a valuable building block for medicinal chemists, enabling the facile introduction of various functional groups through cross-coupling reactions. The presence of the iodine atom, in particular, facilitates palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental to constructing biaryl and alkyne-based motifs prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine derivatives have emerged as particularly promising scaffolds for this purpose due to their ability to mimic peptide binding motifs and engage in specific interactions with target proteins. Among these derivatives, Ethyl 3-iodopyridine-4-carboxylate has been employed as a key precursor in the synthesis of novel PPI modulators. For instance, researchers have utilized this compound to generate bispecific inhibitors designed to simultaneously bind two different protein targets, a strategy that has shown promise in treating complex diseases such as cancer and autoimmune disorders.

The utility of Ethyl 3-iodopyridine-4-carboxylate extends beyond PPI inhibition. It has also been instrumental in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. By serving as a precursor for constructing substituted pyridines, this compound enables the creation of molecules that can selectively inhibit specific kinases involved in disease pathways. For example, recent studies have demonstrated its use in synthesizing inhibitors targeting tyrosine kinases, which play a central role in cell signaling pathways associated with tumor growth and progression.

Another area where Ethyl 3-iodopyridine-4-carboxylate has made significant contributions is in the field of antiviral drug discovery. The pyridine scaffold is well-suited for interacting with viral enzymes and proteins, making it an ideal platform for designing antiviral agents. Researchers have leveraged this compound to develop inhibitors targeting viral proteases and polymerases. For instance, derivatives of Ethyl 3-iodopyridine-4-carboxylate have been explored as potential treatments for RNA viruses, including those responsible for influenza and hepatitis C. These studies highlight the compound's versatility and its potential as a starting point for developing next-generation antiviral therapies.

The synthesis of< strong>Ethyl 3-iodopyridine-4-carboxylate itself is another area of interest within synthetic chemistry. While several methods have been reported for its preparation, recent advancements have focused on improving yield and scalability while minimizing environmental impact. One such approach involves the direct iodination of pyridine derivatives followed by esterification under mild conditions. This method not only enhances efficiency but also aligns with green chemistry principles by reducing waste and energy consumption.

In conclusion, Ethyl 3-iodopyridine-4-carboxylate (CAS No. 10386-57-9) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for constructing complex molecular architectures essential for drug discovery across various therapeutic areas. As research continues to uncover new therapeutic targets and mechanisms, the demand for high-quality intermediates like Ethyl 3-iodopyridine-4-carboxylate is expected to grow, further solidifying its importance in modern medicinal chemistry.

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